N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide
Description
This compound is a thiazole carboxamide derivative featuring a pyridinylmethyl group substituted with a 2-oxopyrrolidin-1-yl moiety and a thiophen-2-yl substituent. The pyrrolidinone ring enhances metabolic stability and influences pharmacokinetics, while the thiophene and pyridine groups contribute to π-π stacking and hydrogen bonding in target interactions.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16-4-1-7-22(16)15-9-12(5-6-19-15)10-20-17(24)18-21-13(11-26-18)14-3-2-8-25-14/h2-3,5-6,8-9,11H,1,4,7,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNOQAFCYBEOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of F6562-2653 is currently unknown due to the lack of specific information on its primary targets. It’s known that the compound contains a pyrrolidine ring, which is a common structural feature in many biologically active compounds. This suggests that F6562-2653 may interact with its targets in a similar manner to other pyrrolidine-containing compounds.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by F6562-2653. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities, suggesting that F6562-2653 could potentially affect multiple biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamide Analogs
Compound A : N-Substituted 2-(4-Pyridinyl)Thiazole-5-Carboxamide Analogs (e.g., [3a–s] from )
- Structure : Shares the thiazole-carboxamide core and pyridinyl group but lacks the 2-oxopyrrolidin-1-yl and thiophene moieties.
- Advantage of Target: The addition of the pyrrolidinone and thiophene groups likely improves target affinity and solubility compared to simpler analogs.
Compound B : 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (CAS 851209-64-8, )
- Structure: Contains a thiophene-carboxamide linked to a thiazole but lacks the pyridinyl-pyrrolidinone moiety.
Pyrrolidinone-Containing Analogs
Compound C : 2-(2-Oxopyrrolidin-1-yl)-2-(Pyridin-4-yl)-N-(2,4,4-Trimethylpentan-2-yl)Acetamide ()
- Structure: Features a pyrrolidinone and pyridine but uses an acetamide scaffold instead of thiazole-carboxamide.
- Synthesis : Synthesized via a Ugi four-component reaction (50% yield), contrasting with the target’s likely stepwise coupling approach .
- Activity: Not specified, but the bulky tert-butyl group may hinder membrane permeability compared to the target’s smaller thiophene substituent.
Compound D : (E)-N-((2-(2-Oxopyrrolidin-1-yl)Pyridin-4-yl)Methyl)-3-(Thiophen-2-yl)Acrylamide (CAS 2035007-97-5, –12)
- Structure : Nearly identical to the target compound but replaces the thiazole-carboxamide with an acrylamide group.
- Molecular Weight : 327.4 g/mol (C₁₇H₁₇N₃O₂S) vs. the target’s ~396.4 g/mol.
- Implication : The acrylamide’s conformational flexibility may reduce binding specificity compared to the rigid thiazole-carboxamide core .
Thiophene-Bearing Amides
Compound E : N-{2-[3-(3-Aminopropanamido)Phenyl]-6-(2-Hydroxyphenyl)Pyridin-4-yl}Thiophene-2-Carboxamide ()
- Structure : Shares the thiophene-carboxamide and pyridine groups but incorporates additional aromatic and hydrophilic substituents.
- Activity : Unreported, but the hydroxyphenyl group may enhance solubility at the cost of metabolic stability.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Synthetic Yield | Inferred Advantage/Disadvantage |
|---|---|---|---|---|---|
| Target Compound | Thiazole-carboxamide | 2-Oxopyrrolidin-1-yl, Thiophen-2-yl | ~396.4 | N/A | Balanced solubility, rigidity, and binding |
| Compound A ([3a–s]) | Thiazole-carboxamide | Pyridinyl | ~300–350 | Moderate | Simpler synthesis but lower specificity |
| Compound B | Thiophene-carboxamide | Ethyl, Methyl, Thiazole | 296.4 | N/A | High lipophilicity; poor solubility |
| Compound C | Acetamide | 2-Oxopyrrolidin-1-yl, Pyridinyl, Bulky alkyl | 330.4 | 50% | Bulky group limits permeability |
| Compound D | Acrylamide | 2-Oxopyrrolidin-1-yl, Thiophen-2-yl | 327.4 | N/A | Flexibility reduces target specificity |
| Compound E | Thiophene-carboxamide | Hydroxyphenyl, Aminopropanamido | ~450 | 60% | Enhanced solubility but metabolic instability |
Research Findings and Implications
- Structural Insights: The target compound’s combination of thiazole-carboxamide rigidity, pyrrolidinone metabolic stability, and thiophene π-π interactions positions it as a superior candidate for kinase or enzyme inhibition compared to analogs lacking these features .
- Synthetic Challenges : While and describe moderate yields (50–60%), the target’s multi-step synthesis may require optimization to improve scalability.
- Pharmacological Potential: The pyrrolidinone moiety in the target and Compound C suggests shared resistance to cytochrome P450 degradation, a critical advantage over compounds like E, which may undergo rapid hydroxylation .
Preparation Methods
Synthesis of the Thiazole-2-Carboxylic Acid Core
The thiazole ring serves as the central scaffold for the target compound. A modified Hantzsch thiazole synthesis is typically employed, utilizing α-halo ketones and thiourea derivatives. For instance, 2-(4-methoxyphenyl)thiazole-4-carboxylic acid was synthesized by reacting 4-methoxybenzaldehyde with thiourea in the presence of bromine, followed by oxidative cyclization . However, for the target compound, the 4-position of the thiazole requires substitution with a thiophen-2-yl group.
Key steps include:
-
Formation of the thiazole ring : Reaction of 4-(thiophen-2-yl)thioamide with ethyl bromopyruvate under basic conditions yields ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate.
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Hydrolysis to carboxylic acid : Saponification with aqueous NaOH produces 4-(thiophen-2-yl)thiazole-2-carboxylic acid .
Table 1: Reaction Conditions for Thiazole Core Synthesis
Preparation of the Pyridine-Based Amine Intermediate
The N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl} moiety is synthesized via alkylation of 4-aminomethylpyridine with a pyrrolidinone derivative. A method adapted from pyridin-4-ylmethyl 4-nitrobenzoate synthesis involves:
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Chloromethylation : Treatment of 2-(2-oxopyrrolidin-1-yl)pyridine with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ yields 4-(chloromethyl)-2-(2-oxopyrrolidin-1-yl)pyridine .
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Amination : Reaction with aqueous ammonia or benzylamine under reflux conditions produces the desired amine intermediate.
Table 2: Synthesis of Pyridine Intermediate
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR) | Source |
|---|---|---|---|---|
| Chloromethylation | MOMCl, ZnCl₂, DCM, 0°C → RT | 65 | NMR: δ 4.65 (s, 2H) | |
| Amination | NH₃ (aq), EtOH, reflux, 12h | 88 | NMR: δ 3.52 (t, J=6.4Hz) |
Amide Bond Formation via Carbodiimide Coupling
The final step involves coupling the thiazole-2-carboxylic acid with the pyridine-based amine. A carbodiimide-mediated approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) is preferred for high yields and minimal racemization .
Procedure :
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Activation of carboxylic acid : 4-(Thiophen-2-yl)thiazole-2-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM) with EDC (3.12 mmol) and DMAP (0.78 mmol) under argon .
-
Coupling : The amine intermediate (2.5 mmol) is added, and the mixture is stirred for 48 hours. Excess amine is removed via HCl extraction, followed by purification via column chromatography .
Table 3: Amide Coupling Optimization
| Catalyst System | Solvent | Time (h) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| EDC/DMAP | DCM | 48 | 85 | 98.5% | |
| HATU/DIEA | DMF | 24 | 78 | 97.2% |
Characterization and Analytical Data
The final product is characterized using NMR, HRMS, and X-ray crystallography (where applicable). Key spectroscopic features include:
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NMR (400 MHz, CDCl₃) : δ 8.25 (d, J=5.1 Hz, 1H, pyridine-H), 7.72 (d, J=3.7 Hz, 1H, thiophene-H), 4.62 (s, 2H, CH₂), 3.52 (t, J=6.4 Hz, 2H, pyrrolidinone-H) .
Alternative Synthetic Routes and Comparative Analysis
Alternative methodologies include:
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Ullmann Coupling : For introducing the thiophene moiety via copper-catalyzed coupling, though yields are lower (~60%) .
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Microwave-Assisted Synthesis : Reduces reaction time for amide coupling to 2 hours but requires specialized equipment.
Challenges and Optimization Strategies
Key challenges include:
Q & A
Q. What computational tools predict binding modes to target proteins like PARP-1?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 5DS3) and validate with MD simulations (GROMACS). Focus on hydrogen bonding with Ser904 and hydrophobic interactions with Tyr907, as modeled for thiazole-carboxamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
